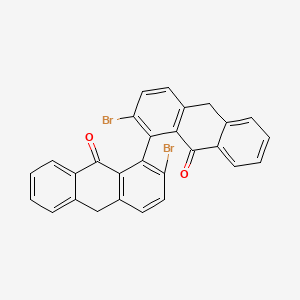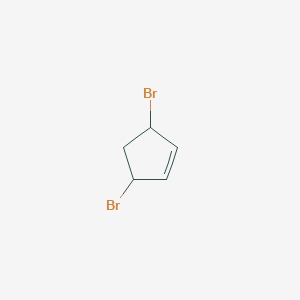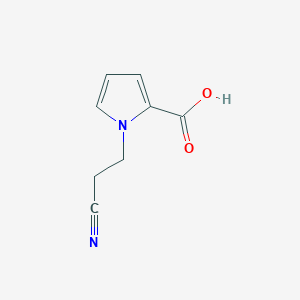
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by carboxylation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate, which is then carboxylated to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and advanced materials.
作用機序
The mechanism by which 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s cyano and carboxylic acid groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)pyrrole:
Pyrrole-2-carboxylic acid: This compound lacks the cyanoethyl group, resulting in different chemical properties and uses.
2-Cyanoethylpyrrole: Similar to this compound but with variations in the position of functional groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of cyano and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications.
特性
CAS番号 |
773873-24-8 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
1-(2-cyanoethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12) |
InChIキー |
OTNGGUJKLKAPAU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C(=O)O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



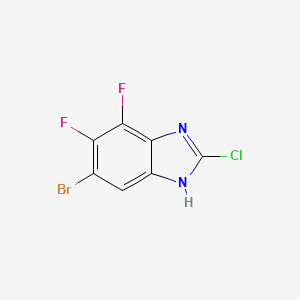
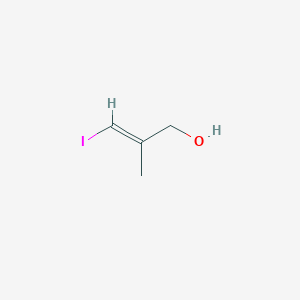
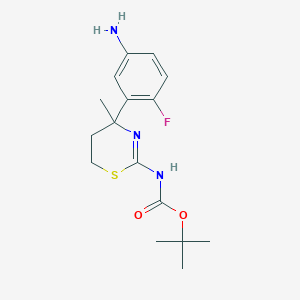
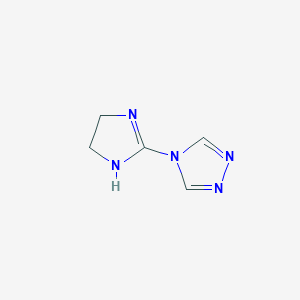

![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
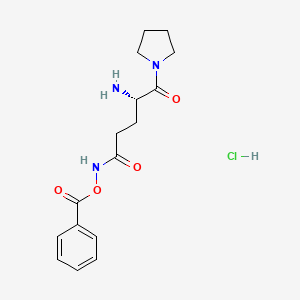
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
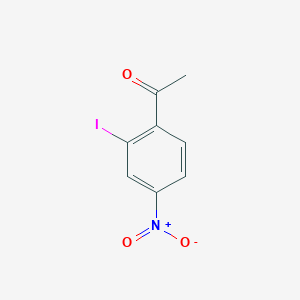
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
